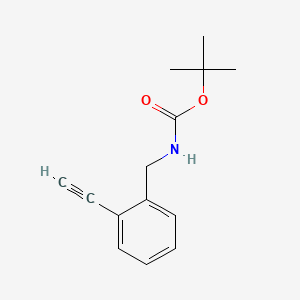
2-Metil-4-oxociclopenta-2-eno-1-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate: is an organic compound with the molecular formula C8H10O3 and a molecular weight of 154.16 g/mol . It is a cyclopentenone derivative, characterized by a five-membered ring with a ketone and an ester functional group. This compound is used primarily in research and development within the fields of organic chemistry and pharmaceuticals .
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Methyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate is used as an intermediate in the synthesis of various natural products and pharmaceuticals.
Biology:
Enzyme Inhibition Studies: The compound is used to study the inhibition of enzymes involved in metabolic pathways.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting inflammatory and metabolic diseases.
Industry:
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Cyclopent-2-enone Route:
Reactants: Cyclopent-2-enone, methyl iodide, and a base such as sodium hydride.
Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
-
Diels-Alder Reaction:
Reactants: 2-methoxy-1,3-butadiene and methyl acrylate.
Conditions: The reaction is conducted under reflux conditions in an inert atmosphere.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Conditions: Reactions are typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the compound can lead to the formation of carboxylic acids and diketones.
-
Reduction:
Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Conditions: Reactions are performed in aprotic solvents such as tetrahydrofuran (THF).
Products: Reduction can yield alcohols or diols depending on the reaction conditions.
-
Substitution:
Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Conditions: Reactions are conducted under anhydrous conditions to prevent hydrolysis.
Mecanismo De Acción
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
Ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate: Contains a six-membered ring instead of a five-membered ring.
Uniqueness:
Propiedades
IUPAC Name |
methyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-5-3-6(9)4-7(5)8(10)11-2/h3,7H,4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEQHFPQMQZIGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B592191.png)
![Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B592192.png)
![tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B592193.png)








